ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Overview
Description
Ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a heterocyclic compound that contains a benzoxazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the substituent but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
Ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The benzoxazine ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxy-3-methylindole-2-carboxylate: Another heterocyclic compound with similar structural features.
4-Hydroxy-2-quinolones: Compounds with a similar ring system but different functional groups.
Uniqueness
Ethyl 4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is unique due to its specific benzoxazine ring structure and the presence of both acetyl and carboxylate functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
ethyl 4-acetyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-3-17-13(16)12-8-14(9(2)15)10-6-4-5-7-11(10)18-12/h4-7,12H,3,8H2,1-2H3 |
InChI Key |
IHSDNKASIZBOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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